(R)-Desisopropyl Tolterodine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methyl-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/t17-/m1/s1 |
InChI Key |
CPLYUIYTJCFQJD-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCNC(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical and Stereochemical Characterization of R Desisopropyl Tolterodine
Naming Conventions and Chemical Structure Elucidation
The precise identification of (R)-Desisopropyl Tolterodine (B1663597) is established through standardized naming conventions and detailed structural analysis.
IUPAC Nomenclature and Common Synonyms
The systematic name for (R)-Desisopropyl Tolterodine, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-methyl-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol synthinkchemicals.com.
This compound is also known by several synonyms, which are frequently encountered in scientific literature and chemical catalogs. These include:
(R)-2-(3-(isopropylamino)-1-phenylpropyl)-4-methylphenol synzeal.com
Tolterodine Monoisopropyl Impurity synthinkchemicals.comchemwhat.com
Tolterodine EP Impurity E
The Chemical Abstracts Service (CAS) has assigned the registry number 194482-41-2 to this specific compound, which serves as a unique identifier synthinkchemicals.comsynzeal.com.
Two-Dimensional and Three-Dimensional Structural Representations
The molecular structure of this compound consists of a central propyl chain connecting a p-cresol (B1678582) (4-methylphenol) group at one end and a phenyl group at the other. The defining feature is the single isopropylamino group attached to the propyl chain.
Two-Dimensional (2D) Structure: The 2D structure illustrates the connectivity of the atoms. The chemical formula is C₁₉H₂₅NO, and its molecular weight is approximately 283.41 g/mol synthinkchemicals.com. The structure is represented by the SMILES string: CC(C)NCCC@Hc2cc(C)ccc2O synzeal.comlgcstandards.com.
Three-Dimensional (3D) Structure: The 3D conformation of the molecule is crucial for its biological interactions. The molecule possesses a single stereocenter at the carbon atom of the propyl chain that is bonded to both the phenyl and the p-cresol rings. The '(R)' designation in its name specifies the absolute configuration at this chiral center. The molecule exhibits a degree of conformational flexibility due to the rotation around its single bonds veeprho.com.
Chirality and Absolute Configuration
The stereochemistry of this compound is a critical aspect of its identity and its role in biological systems.
Significance of the (R)-Enantiomer in Drug Metabolism
This compound is a known human metabolite of Tolterodine, a competitive muscarinic receptor antagonist used to treat overactive bladder nih.gov. Tolterodine itself is the (R)-enantiomer and is chemically known as (R)-2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol nih.gov.
The metabolism of Tolterodine proceeds through two primary oxidative pathways mediated by cytochrome P450 enzymes in the liver.
CYP2D6 Pathway: In individuals who are extensive metabolizers, the primary route is the hydroxylation of the 5-methyl group on the phenol (B47542) ring, leading to the formation of the 5-hydroxymethyl derivative. This metabolite is also pharmacologically active nih.govresearchgate.netfda.gov.
CYP3A Pathway: In individuals classified as poor metabolizers (lacking CYP2D6 activity), or when CYP2D6 is inhibited, Tolterodine is metabolized by CYP3A enzymes, such as CYP3A4 nih.gov. This pathway involves N-dealkylation of the diisopropylamino group nih.gov.
This compound is the product of the removal of one of the two isopropyl groups from the nitrogen atom of Tolterodine. This N-dealkylated metabolite is generally considered to be inactive nih.gov. Its formation is a key indicator of the CYP3A metabolic pathway for Tolterodine. Therefore, its presence and quantification are significant for understanding the metabolic profile of Tolterodine, particularly in different patient populations or during co-administration of other drugs that may affect CYP enzyme activity.
Methods for Absolute Configuration Assignment
The absolute configuration of a chiral molecule, designated as (R) or (S), is determined experimentally. The designation for this compound is derived from its stereospecific relationship to its parent compound, (R)-Tolterodine. The absolute configuration of (R)-Tolterodine itself was a subject of significant investigation and has been unambiguously confirmed veeprho.com.
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral molecules google.com. For the parent compound, (R)-Tolterodine, its absolute stereochemistry was definitively established through X-ray diffractometry of its L-tartrate salt veeprho.com.
However, a specific X-ray crystallography study for the this compound metabolite (CAS 194482-41-2) is not described in publicly accessible scientific literature or structural databases. Its absolute configuration is inferred from its synthesis from or metabolic relationship to the parent (R)-Tolterodine, whose own configuration is confirmed.
Detailed Chiroptical Analysis of this compound Not Available in Current Scientific Literature
Following a comprehensive search of scientific databases and peer-reviewed journals, it has been determined that specific research detailing the chiroptical and computational stereochemical characterization of This compound is not available in the public domain.
While extensive studies have been conducted on the parent compound, (R)-Tolterodine , including in-depth analysis using chiroptical spectroscopy and computational methods, this level of detailed investigation does not appear to have been published for its N-desisopropyl metabolite. The user's request for an article focusing solely on the Circular Dichroism and Time-Dependent Density Functional Theory (TDDFT) calculations for this compound cannot be fulfilled, as the foundational data from primary research studies are absent from the available literature.
Research into the stereochemistry of chiral drugs and their metabolites is a critical field. Detailed studies, such as those performed on (R)-Tolterodine, utilize methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) to establish the absolute configuration of molecules in a solution. nih.govnih.gov These experimental techniques are often complemented by quantum mechanical calculations, such as TDDFT, which can predict the chiroptical spectra of different stereoisomers, allowing for a confident assignment of the absolute configuration by comparing the calculated and experimental data. nih.govresearchgate.net
However, these specific analyses have not been applied to or published for this compound. The metabolism of tolterodine is known to proceed via two primary pathways: oxidation of the 5-methyl group, catalyzed by the CYP2D6 enzyme, and N-dealkylation, which is predominantly catalyzed by CYP3A enzymes. The latter pathway results in the formation of desisopropyl tolterodine. drugbank.com Despite the identification of this metabolic pathway, a dedicated and detailed stereochemical analysis of the resulting metabolite using chiroptical methods is not documented in the reviewed literature.
Therefore, the creation of an article with the specified sections on "Chiroptical Spectroscopy" and "Computational Chiroptical Investigations" for this compound, complete with research findings and data tables, is not possible.
Synthetic Strategies and Chemical Production Methodologies
Pathways for Stereoselective Synthesis of (R)-Desisopropyl Tolterodine (B1663597)
The creation of the single stereocenter in (R)-Desisopropyl Tolterodine is the cornerstone of its synthesis. Strategies are primarily centered on asymmetric catalysis or the use of chiral starting materials or auxiliaries to guide the stereochemical outcome.
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key approaches for synthesizing the chiral 3,3-diarylpropylamine core of this compound include asymmetric hydrogenation and conjugate additions.
One prominent method involves the Iridium-catalyzed asymmetric hydrogenation of a 3,3-diarylallyl phthalimide (B116566) precursor. This strategy can produce 3,3-diarylpropyl amines with high enantioselectivity (98–99% ee). The resulting chiral amine can then be further derivatized. For the synthesis of this compound, the phthalimide would be deprotected, followed by mono-N-alkylation with an isopropyl group.
Another significant strategy is the Copper-hydride (CuH)-catalyzed asymmetric conjugate reduction . This has been successfully applied to the synthesis of (R)-Tolterodine and is adaptable for its desisopropyl analog. The key step is the asymmetric reduction of a β,β-diaryl-substituted unsaturated nitrile. This method is advantageous as it can be performed without the need for protection-deprotection sequences of functional groups.
Rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to β-aryl-α,β-unsaturated esters is another widely used technique. This approach, however, can show reduced selectivity with certain ortho-substituted arylboronic acids.
| Catalytic System | Reaction Type | Key Precursor | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Iridium-UbaPHOX Complex | Asymmetric Hydrogenation | 3,3-Diarylallyl phthalimide | 98-99% | |
| Copper-Hydride (CuH) Complex | Asymmetric Conjugate Reduction | β,β-Diaryl-substituted unsaturated nitrile | High | |
| Rhodium-Chiral Ligand Complex | 1,4-Conjugate Addition | β-Aryl-α,β-unsaturated ester | Good to High |
Chiral auxiliary-mediated synthesis is a classical approach where a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This method has been noted in various synthetic routes for (R)-Tolterodine and its analogs. Although specific examples for this compound are not extensively detailed, the principle involves attaching an auxiliary to a prochiral precursor, performing a diastereoselective reaction (such as alkylation or reduction), and then cleaving the auxiliary to yield the enantiomerically enriched intermediate. The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, providing a reliable, albeit often less atom-economical, alternative to catalysis.
Chemoenzymatic routes utilize enzymes to perform key stereoselective transformations within a chemical synthesis sequence. Enzymes, such as lipases, esterases, and reductases, operate with high enantioselectivity under mild conditions. For a molecule like this compound, a potential chemoenzymatic strategy could involve:
Kinetic Resolution: Using a lipase (B570770) to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the slower-reacting enantiomer.
Asymmetric Reduction: Employing a ketoreductase enzyme to reduce a prochiral ketone precursor to the desired (R)-alcohol with high enantiomeric excess. This alcohol can then be converted to the final amine product.
Biocatalytic methods are increasingly valuable for producing pharmaceutical metabolites, offering environmentally benign and highly selective synthetic pathways.
Synthesis of Related Tolterodine Metabolites and Precursors
The synthesis of this compound is closely related to that of its parent drug and other metabolites. Understanding these syntheses provides context and alternative pathways.
(R)-Tolterodine: The synthesis of (R)-Tolterodine itself is well-established. Many routes proceed through a key lactone intermediate, 6-methyl-4-phenylchroman-2-one. This intermediate can be resolved into its enantiomers or synthesized asymmetrically. Ring-opening of the (R)-lactone, followed by reduction and introduction of the diisopropylamino group, yields (R)-Tolterodine. A synthesis for this compound would follow a similar path, using isopropylamine (B41738) instead of diisopropylamine (B44863) in the final amination step.
N,N-des-diisopropyl Tolterodine: This primary amine is a degradation product and metabolite. Its synthesis would involve routes that introduce a primary amino group or deprotect a masked amino functionality.
| Compound Name | Chemical Structure Description | Relevance | Reference |
|---|---|---|---|
| (R)-Tolterodine | (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol | Parent drug | |
| This compound | (R)-2-(3-(Isopropylamino)-1-phenylpropyl)-4-methylphenol | Metabolite of Tolterodine | |
| 5-Hydroxymethyl Tolterodine (5-HMT) | 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | Active metabolite of Tolterodine | |
| 6-Methyl-4-phenylchroman-2-one | A lactone with a phenyl group at position 4 and a methyl group at position 6 | Key synthetic precursor | |
| N,N-des-diisopropyl Tolterodine | (R)-2-(3-amino-1-phenylpropyl)-4-methylphenol | Degradation product and metabolite |
Isolation and Purification Techniques for Synthetic Intermediates
The purity of the final active pharmaceutical ingredient is paramount, necessitating robust isolation and purification methods for all intermediates.
Chromatography: This is the most critical technique.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC): These are the primary methods for assessing purity and quantifying impurities. Stability-indicating methods using C18 columns (e.g., Waters ACQUITY UPLC™ BEH shield RP18) with gradient elution are developed to resolve the main compound from all process-related impurities and degradation products. Detection is commonly performed using a photodiode array (PDA) detector.
Semi-Preparative HPLC: When an impurity or intermediate needs to be isolated for characterization or as a reference standard, semi-preparative HPLC is employed. This technique allowed for the isolation of the N,N-des-diisopropyl tolterodine degradant with a purity greater than 97% for spectroscopic analysis.
Crystallization: This is a fundamental technique for purifying solid intermediates and the final product.
Direct Crystallization: Used to purify intermediates and remove minor impurities.
Diastereomeric Salt Resolution: For racemic syntheses, resolution is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Extraction and Filtration: Standard laboratory techniques such as liquid-liquid extraction are used throughout the synthesis to separate the product from reagents and by-products in solution. Filtration is used to isolate solid compounds after crystallization or precipitation.
| Technique | Application | Key Parameters/Description | Reference |
|---|---|---|---|
| RP-UPLC | Purity analysis and impurity quantification | C18 column, gradient mobile phase, PDA detection | |
| Semi-Preparative HPLC | Isolation of impurities and intermediates | Larger scale chromatography |
Metabolic Pathways and Enzymatic Biotransformation of Tolterodine to R Desisopropyl Tolterodine
Primary Metabolic Routes of Tolterodine (B1663597)
The initial metabolic transformation of tolterodine follows two main oxidative routes: hydroxylation and N-dealkylation. scialert.netnih.gov These pathways are catalyzed by different isoforms of the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases crucial for drug metabolism. nih.govpsu.edu
Oxidative Metabolism to 5-Hydroxymethyl Tolterodine (5-HMT) via Cytochrome P450 2D6 (CYP2D6)
The principal metabolic pathway for tolterodine in individuals with normal CYP2D6 activity (extensive metabolizers) is the oxidation of the 5-methyl group on the phenyl ring. nih.govnih.gov This reaction is specifically catalyzed by the CYP2D6 isoenzyme, resulting in the formation of 5-Hydroxymethyl Tolterodine (5-HMT). nih.govnih.govpsu.edu This metabolite is pharmacologically active and contributes significantly to the therapeutic effect of the drug. drugbank.com The strong correlation between CYP2D6 activity and the formation of 5-HMT has been well-established through studies using human liver microsomes and the inhibitory effects of quinidine, a potent CYP2D6 inhibitor. nih.govpsu.edu
N-Dealkylation to (R)-Desisopropyl Tolterodine via Cytochrome P450 3A4 (CYP3A4)
A second, alternative metabolic pathway for tolterodine involves the removal of one of the isopropyl groups from the nitrogen atom, a process known as N-dealkylation. scialert.netnih.gov This biotransformation leads to the formation of this compound. researchgate.net This route is predominantly catalyzed by the CYP3A4 isoenzyme. nih.govresearchgate.netnih.gov In individuals with deficient CYP2D6 activity (poor metabolizers), this N-dealkylation pathway becomes the primary route for tolterodine elimination. nih.govdrugs.com
Role of Specific Cytochrome P450 Isoenzymes in this compound Formation
While CYP3A4 is the primary enzyme responsible for the N-dealkylation of tolterodine, other CYP isoenzymes can also contribute to this metabolic process, albeit to a lesser extent.
Characterization of CYP3A4-Mediated Dealkylation
The central role of CYP3A4 in the formation of this compound has been confirmed through multiple lines of evidence. Studies using human liver microsomes have shown a strong correlation (r² = 0.97) between CYP3A activity and the rate of N-dealkylation. nih.govpsu.edu Furthermore, potent and specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to significantly inhibit the formation of this metabolite. nih.gov In vitro studies with cells overexpressing specific CYP isoforms have demonstrated that while CYP2C9 and CYP2C19 can also form this compound, the kinetic parameters favor CYP3A4 as the major contributor in vivo. nih.govpsu.edu The Michaelis-Menten constant (Km) for the formation of N-dealkylated tolterodine by CYP3A4 is similar to that observed in human liver microsomes, further supporting its primary role. nih.gov
Comparative Analysis of Metabolic Efficiencies Across Isoenzymes
While CYP3A4 is the main catalyst for N-dealkylation, other isoenzymes, namely CYP2C9 and CYP2C19, have also been shown to produce this compound. nih.govpsu.edu However, their contribution is considered to be of minor importance in individuals with normal CYP3A4 function. nih.gov The kinetic parameters for these enzymes show a higher Km value for CYP2C9 and CYP2C19 compared to CYP3A4, indicating a lower affinity for tolterodine as a substrate for this particular metabolic reaction. nih.gov
| Enzyme | Role in Tolterodine Metabolism | Primary Metabolite |
| CYP2D6 | Major pathway in extensive metabolizers | 5-Hydroxymethyl Tolterodine (5-HMT) |
| CYP3A4 | Major pathway in poor metabolizers; N-dealkylation | This compound |
| CYP2C9 | Minor role in N-dealkylation | This compound |
| CYP2C19 | Minor role in N-dealkylation | This compound |
Secondary Metabolic Transformations of this compound
Formation of 5-Carboxylic Acid and N-Dealkylated 5-Carboxylic Acid Metabolites
The initial metabolites of tolterodine can undergo further oxidation. The 5-hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid metabolite. nih.govregionuppsala.sepsu.edu This metabolite, along with its N-dealkylated counterpart, accounts for a significant portion of the metabolites recovered in urine, with the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites constituting approximately 51% and 29% of urinary metabolites, respectively. hpra.ieregionuppsala.se
The N-dealkylation of the 5-hydroxymethyl metabolite, catalyzed by CYP3A, results in the formation of N-dealkylated 5-hydroxymethyl tolterodine. nih.govscialert.net This intermediate can then be oxidized to the N-dealkylated 5-carboxylic acid metabolite. scialert.netregionuppsala.se
Potential for Further Oxidative Pathways
Beyond the primary hydroxylation and N-dealkylation pathways, there is potential for other oxidative transformations of tolterodine and its metabolites. Studies have suggested the formation of a quinone methide intermediate, which can conjugate with glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine. nih.govacs.org The formation of these conjugates indicates a metabolic activation pathway that is primarily catalyzed by CYP3A. nih.govacs.org While not directly leading to this compound, this highlights the diverse oxidative potential within tolterodine metabolism.
In Vitro Metabolic Studies Using Liver Microsomes and Recombinant Enzymes
In vitro studies using human liver microsomes have been instrumental in elucidating the specific enzymes responsible for tolterodine metabolism. nih.govnih.govresearchgate.net These studies have confirmed that the formation of the 5-hydroxymethyl metabolite is strongly correlated with CYP2D6 activity. nih.govpsu.edu Inhibition studies with quinidine, a potent CYP2D6 inhibitor, significantly reduce the formation of this metabolite. nih.govpsu.edu
The N-dealkylation of tolterodine is predominantly catalyzed by CYP3A enzymes. nih.govpsu.edu Strong inhibition of N-dealkylated tolterodine formation is observed in the presence of ketoconazole and troleandomycin, both known CYP3A inhibitors. nih.gov While CYP3A4 is the major enzyme involved, studies with recombinant enzymes have shown that CYP2C9 and CYP2C19 can also contribute to the formation of N-dealkylated tolterodine, although with a higher Km value compared to CYP3A4. nih.govpsu.edu
The following table summarizes the key enzymes involved in the formation of tolterodine metabolites based on in vitro studies:
| Metabolite | Primary Catalyzing Enzyme(s) |
| 5-Hydroxymethyl tolterodine | CYP2D6 nih.govpsu.edu |
| N-Dealkylated tolterodine | CYP3A4, CYP2C9, CYP2C19 nih.govpsu.edu |
| 5-Carboxylic acid tolterodine | Further oxidation of 5-hydroxymethyl metabolite nih.govregionuppsala.se |
| N-Dealkylated 5-hydroxymethyl tolterodine | CYP3A nih.govscialert.net |
| N-Dealkylated 5-carboxylic acid tolterodine | Further oxidation of N-dealkylated 5-hydroxymethyl tolterodine regionuppsala.se |
These in vitro findings are consistent with in vivo observations regarding the metabolic fate of tolterodine in individuals with varying CYP2D6 genotypes.
Pharmacological and Biochemical Investigations Non Clinical Focus
Receptor Binding Profiles and Affinity Determinations for (R)-Desisopropyl Tolterodine (B1663597)
Detailed receptor binding studies for (R)-desisopropyl tolterodine are not widely reported in the scientific literature, which is consistent with its classification as a minor and inactive metabolite. The focus of non-clinical research has been on the parent drug and its principal active metabolite, 5-HMT.
Interaction with Muscarinic Receptor Subtypes (M1, M2, M3, etc.)
This compound is understood to have negligible affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). Consequently, it does not exert a significant antagonistic effect at any of the five muscarinic receptor subtypes (M1-M5). This lack of activity means it does not contribute to the primary mechanism of action of tolterodine, which involves the competitive blockade of muscarinic receptors, particularly the M2 and M3 subtypes in the urinary bladder. drugbank.comnih.gov
Comparative Binding with Parent Tolterodine and other Metabolites (e.g., 5-HMT)
Interactive Table: Comparative Muscarinic Receptor Activity of Tolterodine and its Metabolites
| Compound | Role in Tolterodine's Effect | Muscarinic Receptor Affinity | Key Characteristic |
| (R)-Tolterodine | Active Parent Drug | High | Potent, non-selective competitive antagonist. drugbank.com |
| 5-Hydroxymethyl Tolterodine (5-HMT) | Major Active Metabolite | High | Equipotent to tolterodine; contributes significantly to the therapeutic effect. nih.gov |
| This compound | Inactive Metabolite | Negligible | Not considered to contribute to the pharmacological effect. researchgate.net |
In Vitro Functional Assays on Cellular and Tissue Preparations
Consistent with its negligible receptor binding affinity, this compound is pharmacologically inactive in functional assays.
Agonist/Antagonist Activity Assessment in Cellular Models
In cellular models, such as Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes, tolterodine and 5-HMT demonstrate clear antagonist activity. This compound is presumed to be inactive in these models. Its formation is a result of metabolic clearance rather than bioactivation.
Enzymatic Inhibition or Induction Potential of this compound on Drug-Metabolizing Enzymes (e.g., CYP Inhibition)
The formation of this compound is a well-characterized metabolic pathway. Tolterodine is metabolized in the liver via two primary routes: hydroxylation of the 5-methyl group, mediated by cytochrome P450 2D6 (CYP2D6), to form the active 5-HMT metabolite; and N-dealkylation, which produces this compound. nih.gov
The N-dealkylation pathway is predominantly catalyzed by CYP3A enzymes, particularly CYP3A4. nih.govresearchgate.net This pathway is the main route of metabolism in individuals who are "poor metabolizers" due to deficient CYP2D6 activity. nih.gov Studies using human liver microsomes have shown a strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.gov In vitro experiments with cells overexpressing specific CYP enzymes confirmed that while CYP3A4 is the primary catalyst, CYP2C9 and CYP2C19 can also contribute to its formation. nih.govresearchgate.netunivie.ac.at The formation of this metabolite can be significantly inhibited by potent CYP3A4 inhibitors like ketoconazole (B1673606). nih.gov
There is no available data in the reviewed literature to suggest that this compound itself acts as an inhibitor or inducer of any major drug-metabolizing enzymes. Studies on the drug interaction potential of tolterodine have focused on the parent compound, which is not expected to cause clinically significant inhibition of CYP1A2, CYP2C19, CYP2D6, or CYP3A4.
Interactive Table: Cytochrome P450 (CYP) Involvement in Tolterodine Metabolism
| Metabolite | Primary Forming Enzyme(s) | Metabolic Pathway | Notes |
| 5-Hydroxymethyl Tolterodine (5-HMT) | CYP2D6 | 5-methyl hydroxylation | The major pathway in most individuals ("extensive metabolizers"). nih.gov |
| This compound | CYP3A4 (primarily); CYP2C9, CYP2C19 (minor) | N-dealkylation | The major pathway in "poor metabolizers" who are deficient in CYP2D6. nih.govresearchgate.net |
Analytical Methodologies for R Desisopropyl Tolterodine Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are the cornerstone for resolving (R)-Desisopropyl Tolterodine (B1663597) from its parent compound, Tolterodine, and other related impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and hyphenated mass spectrometry techniques are routinely utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of Tolterodine and its impurities. ajrconline.org Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, employing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Several HPLC methods have been developed and validated for the determination of Tolterodine and its related substances, including (R)-Desisopropyl Tolterodine. These methods are essential for quality control and stability studies of pharmaceutical dosage forms. nih.govresearchgate.net Key parameters such as the choice of column, mobile phase composition, flow rate, and detection wavelength are optimized to achieve efficient separation. For instance, a binary mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is often used as the mobile phase, with UV detection typically set between 210 nm and 282 nm. ajrconline.orgnih.govajpaonline.com
Table 1: Exemplary HPLC Method Parameters for the Analysis of Tolterodine and its Impurities
| Parameter | Condition |
| Column | Symmetry C18 (4.6 x 150mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) and Acetonitrile (50:50 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 282 nm |
| Injection Volume | 20 µL |
This table presents a representative set of HPLC conditions and is not exhaustive of all published methods.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and reduced solvent consumption. researchgate.net This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.
A stability-indicating UPLC method has been specifically developed for the quantitative determination of process-related impurities and degradation products of Tolterodine tartrate, including des-N,N-diisopropyl tolterodine. ju.edu.joresearchgate.net This method utilizes a Waters ACQUITY UPLC™ BEH shield RP18 column and a gradient mobile phase system, demonstrating its capability to resolve the impurity from the main drug and other degradation products. ju.edu.joresearchgate.netmdpi.comresearchgate.net The high sensitivity of UPLC, often coupled with a photodiode array (PDA) detector, allows for the detection and quantification of trace-level impurities. researchgate.net
Table 2: UPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm) |
| Mobile Phase | Gradient mixture of Solvent A (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.5) and Solvent B (e.g., acetonitrile) |
| Detection | UV at 210 nm |
| Flow Rate | 0.25 mL/min |
This table outlines typical UPLC conditions for the analysis of this compound as an impurity in Tolterodine Tartrate formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than liquid chromatography for this specific compound, GC-MS has been utilized for the analysis of Tolterodine and its metabolites in biological matrices like plasma, serum, and urine. nih.govju.edu.jo This technique combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.
For GC-MS analysis, derivatization of the analytes with a silylating agent is often necessary to increase their volatility and thermal stability. nih.gov The separation is then carried out on a capillary column, and the eluted compounds are detected by the mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov Although a specific GC-MS method for the routine analysis of this compound as a pharmaceutical impurity is not extensively documented in the reviewed literature, the existing methods for Tolterodine suggest its feasibility.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly sensitive technique for the quantification of drugs and their metabolites in complex matrices. nih.govresearchgate.net It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine, in plasma. nih.govresearchgate.net These methods typically employ a simple liquid-liquid or solid-phase extraction for sample preparation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. nih.govresearchgate.net The protonated molecular ions of the analytes and their corresponding product ions are monitored to ensure high specificity and reduce matrix interference. nih.govresearchgate.net
The structural characterization of "des-N,N-diisopropyl tolterodine" has been confirmed through LC-MS/MS analysis, which showed a protonated molecular ion peak at m/z 242.1545, corresponding to the loss of two isopropyl groups from Tolterodine. nih.gov
Table 3: LC-MS/MS Parameters for the Analysis of Tolterodine and its Metabolites
| Parameter | Condition |
| Chromatographic Column | Ascentis Express RP amide (50 mm×4.6 mm, 2.7 μm) |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tolterodine) | m/z 326.1 → 147.1 |
| MRM Transition (5-hydroxy methyl tolterodine) | m/z 342.2 → 223.1 |
This table provides an example of LC-MS/MS conditions used for the analysis of Tolterodine and its primary metabolite, which can be adapted for the analysis of this compound.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.
UV/Vis Spectrophotometry
UV/Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantification of pharmaceutical compounds. wjpsronline.com The principle of this method is based on the measurement of the absorption of ultraviolet or visible light by the analyte in a solution.
For Tolterodine and its impurities, UV detection is commonly employed in conjunction with HPLC and UPLC systems. The selection of the detection wavelength is critical for achieving optimal sensitivity. Studies have reported maximum absorbance for Tolterodine and its impurities at various wavelengths, including 210 nm, where the response for impurities like des-N,N-diisopropyl tolterodine is high, and between 278 nm to 284 nm, which is also a region of significant absorbance for Tolterodine. nih.govresearchgate.net
Direct UV spectrophotometric methods have also been developed for the estimation of Tolterodine in pharmaceutical dosage forms, with absorbance maxima reported around 284.0 nm. researchgate.net These methods, validated for linearity, accuracy, and precision, can serve as a straightforward approach for routine quality control analysis. researchgate.net
Table 4: Reported UV Absorbance Maxima for Tolterodine and its Impurities
| Compound/Mixture | Reported λmax (nm) | Analytical Context |
| Tolterodine and its impurities | 210 | UPLC method for impurity profiling nih.gov |
| Tolterodine | 284.0 | UV spectrophotometric estimation researchgate.net |
| Tolterodine | 234.0 | First-order derivative spectroscopy researchgate.net |
| Tolterodine | 289-279 (AUC) | Area Under Curve method researchgate.net |
This table summarizes the various UV absorbance maxima reported for Tolterodine and its impurities under different analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound, also known as des-N,N-diisopropyl tolterodine. This technique provides detailed information about the carbon-hydrogen framework of the molecule.
In the characterization of this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra are utilized. The key diagnostic feature in the NMR spectra of this compound is the distinct absence of signals corresponding to the two isopropyl groups that are present in the parent Tolterodine molecule. nih.gov
A comparative analysis of the ¹H NMR spectrum of this compound with that of Tolterodine reveals the disappearance of the characteristic signals for the isopropyl protons. nih.gov Similarly, the ¹³C NMR spectrum of this compound lacks the carbon signals associated with the isopropyl moieties. nih.gov This absence of specific signals provides conclusive evidence for the loss of the N,N-diisopropyl group and confirms the identity of the compound as 2-(3-amino-1-phenylpropyl)-4-methylphenol. nih.gov The remaining signals in both the ¹H and ¹³C NMR spectra correspond to the intact 2-benzyl-4-methylphenol (B1633010) backbone of the molecule. nih.gov
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of this compound. It is particularly useful for identifying impurities in pharmaceutical substances.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. In the analysis of this compound, the positive electrospray ionization (ESI) HRMS spectrum shows a protonated molecular ion [M+H]⁺ peak at a mass-to-charge ratio (m/z) of 242.1545. nih.gov This corresponds to the molecular formula C₁₆H₂₀NO. nih.gov
When compared to Tolterodine (which has a protonated molecule at m/z 326), the mass of this compound is lower by 84 atomic mass units (amu). nih.gov This mass difference precisely accounts for the loss of two isopropyl groups (C₃H₇ x 2), further confirming the structural identity. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, providing further structural insights. The MS/MS spectrum of this compound shows common fragment ions with Tolterodine at m/z 197.1, 147.1, and 121.1. nih.gov The presence of these common fragments indicates that the 2-benzyl-4-methylphenol portion of the structure is unchanged and that the structural modification has occurred at the nitrogen atom. nih.gov
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observation | Interpretation | Source |
|---|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | --- | nih.gov |
| [M+H]⁺ Ion | m/z 242.2 | Molecular weight confirmation | nih.gov |
| HRMS [M+H]⁺ | m/z 242.1545 | Corresponds to molecular formula C₁₆H₂₀NO | nih.gov |
| Mass Difference from Tolterodine | 84 amu less | Confirms the loss of two isopropyl groups | nih.gov |
Method Development and Validation Protocols for Analytical Standards
The development and validation of analytical methods are crucial for the reliable quantification of this compound as an impurity in pharmaceutical formulations. These methods, typically based on Ultra-Performance Liquid Chromatography (UPLC), must be proven to be stability-indicating, meaning they can accurately measure the compound in the presence of the active pharmaceutical ingredient (API) and other degradation products. nih.gov
A stability-indicating gradient reverse-phase UPLC (RP-UPLC) method has been developed for the quantitative determination of this compound alongside other process-related impurities and degradation products of Tolterodine Tartrate. nih.gov The method utilizes a C18 column and a gradient mobile phase with detection at a wavelength of 210 nm, which provides a high response for both Tolterodine and its impurities. nih.gov
The validation of this analytical method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. nih.govvensel.org The validation protocol encompasses the following parameters:
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. The method demonstrated good resolution between this compound, Tolterodine, and other known impurities. nih.govpharmainfo.in
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. The calibration curve for this compound is tested over a range of concentrations. nih.govpharmainfo.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are established to ensure the method is sensitive enough to detect the impurity at very low levels. nih.govmdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage recovered is calculated. Experiments are often conducted in triplicate at multiple concentration levels (e.g., 50%, 100%, 150% of the target concentration). nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assessed by analyzing multiple preparations of a sample spiked with the impurity on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results is calculated. nih.govpharmainfo.in
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and on different instruments to demonstrate the method's consistency. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate). This provides an indication of its reliability during normal usage. nih.gov
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories or analysts. nih.gov
Table 2: ICH Validation Parameters for the Analytical Method
| Validation Parameter | Purpose | Typical Assessment | Source |
|---|---|---|---|
| Specificity | Ensure analyte is measured without interference | Peak resolution in chromatograms of stressed samples | nih.gov |
| Linearity | Confirm proportional response to concentration | Regression analysis (r²) of calibration curve | nih.govpharmainfo.in |
| Accuracy | Determine closeness to the true value | Percent recovery of spiked samples at various levels | nih.gov |
| Precision | Measure the repeatability of the method | RSD (%) for repeatability and intermediate precision | nih.govpharmainfo.in |
| Limit of Detection (LOD) | Lowest detectable analyte concentration | Signal-to-noise ratio or standard deviation of response | nih.govmdpi.com |
| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration | Signal-to-noise ratio or standard deviation of response | nih.govmdpi.com |
| Robustness | Test resilience to small method variations | Analysis with varied flow rate, pH, temperature, etc. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| des-N,N-diisopropyl tolterodine |
| Tolterodine |
| Tolterodine Tartrate |
| 2-(3-amino-1-phenylpropyl)-4-methylphenol |
Impurities and Degradation Products of R Desisopropyl Tolterodine
Characterization of Specific Impurities
The impurity profile of (R)-Desisopropyl Tolterodine (B1663597) can be broadly categorized into specific, well-characterized impurities and other potential process-related and degradation products.
(R)-Desisopropyl Tolterodine Nitroso Impurity
A significant and highly scrutinized impurity is the this compound Nitroso Impurity. veeprho.comsynchemia.comsynzeal.com This compound is of particular concern due to its classification as a potentially toxic organic compound and a suspected human carcinogen. synchemia.com
The chemical name for this impurity is (R)-N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide. synchemia.comsynzeal.com Its formation is a critical aspect of impurity control during the manufacturing process.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | Notes |
| This compound Nitroso Impurity synchemia.comsynzeal.com | (R)-N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide | C₁₉H₂₄N₂O₂ | 312.4 g/mol | Considered a potentially toxic impurity. synchemia.com |
Other Potential Process-Related and Degradation Impurities
Beyond the specific nitroso impurity, a range of other impurities can arise from the synthetic route and degradation of this compound. The synthesis of the parent compound, Tolterodine, often proceeds through key intermediates such as 3,4-dihydro-6-methyl-4-phenylcoumarin and N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. newdrugapprovals.orgpsu.edugoogle.com Therefore, unreacted starting materials, by-products from reactions like ring-opening and reduction, and residual reagents can all contribute to the impurity profile of this compound. veeprho.comsynthinkchemicals.com
Degradation of this compound can also lead to the formation of impurities. Common degradation pathways for amine-containing compounds include oxidation and hydrolysis. veeprho.com For instance, oxidation at the tertiary amine group can occur. veeprho.com Forced degradation studies on the related compound Tolterodine tartrate have shown susceptibility to base hydrolysis, oxidation, and thermal stress, leading to the formation of various degradation products. nih.govpharmainfo.in One such degradation product identified in Tolterodine tartrate stability studies is des-N,N-diisopropyl tolterodine, which is structurally related to this compound. nih.gov
| Potential Impurity/Related Compound | Origin |
| Unreacted Isopropylphenol Derivatives | Process-Related (Starting Material) |
| By-products from Alkylation Steps | Process-Related (Synthesis) |
| Oxidized forms (e.g., at tertiary amine) | Degradation |
| Hydrolysis Products | Degradation |
| Didesisopropyl Tolterodine | Process-Related/Degradation |
| (R)-Tolterodine Propionic Acid Impurity | Process-Related/Degradation |
| Tolterodone Degradation Product B | Degradation |
Formation Mechanisms of Impurities
The formation of impurities in this compound is intrinsically linked to its manufacturing process and chemical stability.
Process-related impurities can be introduced from the starting materials or formed as by-products during the synthesis. For example, in a synthetic route involving the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with an appropriate amine, incomplete reaction or side reactions can lead to residual coumarin (B35378) or the formation of undesired amides. newdrugapprovals.org
Degradation impurities arise from the decomposition of the this compound molecule itself. The presence of a tertiary amine and a phenolic hydroxyl group makes the molecule susceptible to oxidation. Exposure to heat, light, and humidity can accelerate these degradation processes. pharmaknowledgeforum.comijrpp.com
The formation of the critical this compound Nitroso Impurity is a classic example of nitrosation. This reaction typically occurs when a secondary or tertiary amine comes into contact with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed in situ from nitrites under acidic conditions.
Strategies for Impurity Control and Mitigation in Manufacturing
A robust strategy for controlling and mitigating impurities in this compound is essential for ensuring the quality and safety of the API. This involves a multi-faceted approach encompassing process optimization, in-process controls, and rigorous analytical testing. pharmaknowledgeforum.comgrace.comaquigenbio.comregistech.com
Process Optimization:
Starting Material Control: Ensuring the purity of starting materials, such as the key intermediates, is a critical first step to prevent the introduction of impurities into the manufacturing process. pharmaknowledgeforum.com
Reaction Condition Optimization: Carefully controlling reaction parameters such as temperature, pH, and reaction time can minimize the formation of by-products and degradation products. grace.com For instance, avoiding excessive heat can prevent thermal degradation.
Purification Techniques: Implementing effective purification methods, such as crystallization, chromatography, and extraction, is crucial for removing impurities from the final product. pharmaknowledgeforum.com
In-Process Controls and Monitoring:
Regular monitoring of the reaction progress and impurity levels at various stages of the manufacturing process allows for timely intervention and corrective actions. pharmaknowledgeforum.com
Utilizing analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for in-process checks can provide valuable data on the impurity profile. grace.com
Analytical Characterization and Stability Studies:
Thorough characterization of the impurity profile of the final API is necessary to identify and quantify all significant impurities.
Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidation, help to identify potential degradation products and establish the stability-indicating nature of analytical methods. nih.govpharmainfo.inijrpp.com
Mitigation of Nitroso Impurity:
To prevent the formation of the this compound Nitroso Impurity, it is crucial to avoid the presence of nitrosating agents during the manufacturing process. This includes carefully selecting reagents and excipients to ensure they are free from nitrite (B80452) contamination.
Controlling the pH of the reaction mixture to be non-acidic can also inhibit the formation of nitrosating species.
By implementing these comprehensive control strategies, manufacturers can effectively manage the impurity profile of this compound, ensuring a high-quality and safe active pharmaceutical ingredient.
Future Research Directions and Applications in Pharmaceutical Sciences
Advancements in Stereoselective Synthesis of Metabolites
The synthesis of drug metabolites is crucial for their use as analytical standards in pharmacokinetic studies and for in-depth toxicological and pharmacological evaluation. mdpi.com While numerous methods exist for the synthesis of the parent drug, (R)-tolterodine, newdrugapprovals.orgresearchgate.netpsu.edu specific, published protocols for the stereoselective synthesis of (R)-Desisopropyl Tolterodine (B1663597) are not widely detailed in the scientific literature. This metabolite is formed in vivo through the N-dealkylation of one of the two isopropyl groups attached to the nitrogen atom of tolterodine. scialert.net
Deeper Understanding of Enantiomeric Roles in Metabolism and Receptor Interactions
(R)-Tolterodine undergoes two primary metabolic transformations mediated by different cytochrome P450 (CYP) isoenzymes. scialert.netnih.gov This dual pathway leads to metabolites with distinctly different pharmacological profiles.
Hydroxylation (CYP2D6 Pathway): In individuals with normal CYP2D6 function (extensive metabolizers), tolterodine is primarily metabolized through oxidation of the 5-methyl group to form 5-hydroxymethyl tolterodine (5-HMT). fda.gov This metabolite is pharmacologically active, exhibiting a potent antimuscarinic activity similar to the parent drug. drugbank.com
N-Dealkylation (CYP3A4 Pathway): A secondary pathway, which becomes the primary route in individuals with deficient CYP2D6 activity (poor metabolizers), is the N-dealkylation of a terminal isopropyl group. fda.gov This reaction is catalyzed predominantly by CYP3A4 and produces (R)-Desisopropyl Tolterodine. nih.gov
Research has clarified that the pharmacological contribution of this compound is negligible. nih.gov Studies indicate its activity is only about 3% of that of the active moiety, unbound tolterodine. nih.gov This suggests a significantly lower binding affinity for muscarinic receptors compared to both the parent drug and the 5-HMT metabolite, which are known competitive antagonists at these receptors. drugbank.comnih.gov
Future investigations will likely aim to precisely quantify the binding affinities (Kᵢ values) of this compound across the different muscarinic receptor subtypes (M1-M5) to definitively confirm its inactive status. A deeper understanding of this metabolic balance is critical for personalized medicine, as the clinical effect of tolterodine can be influenced by a patient's CYP2D6 genotype, which dictates the relative production of the active 5-HMT versus the inactive this compound.
Development of Advanced Analytical Techniques for Trace Analysis
The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic research. For this compound, which often circulates at low concentrations, highly sensitive and specific analytical methods are required. Recent years have seen the development of advanced hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose.
Several validated LC-MS/MS methods have been reported for the simultaneous determination of tolterodine, its active metabolite 5-HMT, and this compound (often abbreviated as NDT) in plasma from humans and preclinical species. nih.govnih.gov These methods offer high sensitivity, with lower limits of quantification (LLOQ) for this compound reaching as low as 0.05 ng/mL in human plasma. nih.gov Such sensitivity is essential for capturing the full pharmacokinetic profile, especially in CYP2D6 extensive metabolizers where concentrations of this metabolite are expected to be low.
These analytical procedures typically involve a sample preparation step, such as liquid-liquid extraction, followed by chromatographic separation on a reverse-phase column and detection using mass spectrometry in multiple reaction monitoring (MRM) mode. nih.govnih.govnih.gov The MRM transitions are highly specific, allowing for accurate quantification even in a complex biological matrix.
| Analyte | LLOQ | Matrix | Analytical Technique | Reference |
|---|---|---|---|---|
| This compound (NDT) | 0.05 ng/mL | Human Plasma | LC-MS/MS | nih.gov |
| Tolterodine | 0.025 ng/mL | Human Plasma | LC-MS/MS | nih.gov |
| 5-Hydroxymethyl tolterodine (5-HMT) | 0.025 ng/mL | Human Plasma | LC-MS/MS | nih.gov |
| Tolterodine | 20.00 pg/mL | Rat Plasma | LC-MS/MS | nih.govresearchgate.net |
| 5-Hydroxymethyl tolterodine (5-HMT) | 20.00 pg/mL | Rat Plasma | LC-MS/MS | nih.govresearchgate.net |
Future research will focus on further refining these methods to enhance throughput, reduce sample volume requirements, and explore novel techniques like derivatization to potentially increase sensitivity even further for micro-sampling applications. ed.ac.uk
Role of this compound in Prodrug Design and Metabolite-Based Drug Discovery
The concept of a prodrug is to administer an inactive compound that is converted in vivo to the active parent drug, often to overcome pharmacokinetic challenges. mdpi.comactamedicamarisiensis.ro In the case of tolterodine, metabolite-based drug discovery has been successfully applied, but the focus has been on its active metabolite, 5-HMT, not this compound.
The development of fesoterodine (B1237170) is a prime example. Fesoterodine is a prodrug designed specifically to deliver 5-HMT upon administration. nih.gov This strategy was pursued to bypass the variable, CYP2D6-dependent formation of 5-HMT from tolterodine, thereby providing more consistent and predictable plasma concentrations of the active moiety across different patient populations, regardless of their CYP2D6 metabolic status. nih.gov
Since this compound is considered a pharmacologically inactive metabolite, it does not serve as a useful target for a prodrug strategy, which fundamentally aims to release a therapeutically active agent. nih.gov However, this metabolite plays a crucial indirect role in drug development. Its formation serves as a key biomarker for the activity of the CYP3A4 metabolic pathway. nih.govresearchgate.net Monitoring the levels of this compound is important for:
Assessing Drug-Drug Interactions: Predicting how co-administered drugs that inhibit or induce CYP3A4 might alter the metabolism of tolterodine. nih.gov
Understanding Pharmacokinetic Variability: Explaining differences in drug clearance, particularly in individuals who are poor CYP2D6 metabolizers. fda.gov
Guiding Prodrug Development: A comprehensive understanding of all metabolic pathways, including the one leading to this compound, is essential when designing new chemical entities or prodrugs to predict their metabolic fate accurately.
Future research will continue to utilize this compound as a critical tool for characterizing the metabolic profile of tolterodine and related compounds, ensuring a more complete picture of their disposition in the body.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
